molecular formula C22H23NO4 B8061819 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid

2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid

Cat. No.: B8061819
M. Wt: 365.4 g/mol
InChI Key: NRSJXNCIMCCZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid (CAS: 1260596-98-2) is a stereochemically defined piperidine derivative protected by a fluorenylmethyloxycarbonyl (Fmoc) group. Its molecular formula is C₂₂H₂₃NO₄, with a molecular weight of 365.42 g/mol . The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions. The compound’s stereochemistry (2S,3S) and methyl substituent at the 2-position influence its conformational stability and reactivity, making it a critical intermediate in medicinal chemistry and solid-phase peptide synthesis (SPPS). The purity of commercially available batches is typically ≥98% .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-15(21(24)25)11-6-12-23(14)22(26)27-13-20-18-9-4-2-7-16(18)17-8-3-5-10-19(17)20/h2-5,7-10,14-15,20H,6,11-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSJXNCIMCCZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Functionalization and Loading

The synthesis begins with immobilizing the piperidine precursor onto a solid support. 2-Chlorotrityl chloride (2-CTC) resin is widely preferred due to its high loading capacity (1.0–1.5 mmol/g) and compatibility with Fmoc chemistry. The resin is pre-swollen in dichloromethane (DCM) before coupling with the carboxylic acid group of the piperidine derivative. Activation with N,N-diisopropylethylamine (DIPEA) facilitates nucleophilic substitution, achieving >95% loading efficiency.

Fmoc Protection and Sequential Coupling

The amino group is protected using fluorenylmethyloxycarbonyl (Fmoc) , introduced via Fmoc-Osu (succinimidyl carbonate) in tetrahydrofuran (THF) at pH 8–9. Coupling agents like O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) activate the carboxylic acid for amide bond formation. Reaction times of 1–2 hours at 25°C yield >90% conversion.

Deprotection and Cleavage

Deprotection employs 40% piperidine in DMF , removing the Fmoc group in two 10-minute cycles. Final cleavage from the resin uses a 1% trifluoroacetic acid (TFA) in DCM mixture, preserving acid-labile side chains. Yields range from 75–85%, with purity >95% after precipitation in cold diethyl ether.

Solution-Phase Synthesis

Nickel(II)-Mediated Asymmetric Alkylation

A tandem alkylation–asymmetric transformation method employs Ni(II) complexes to control stereochemistry. Glycine-derived Ni(II) complexes react with alkyl halides (e.g., methyl iodide) in 1,2-dichloroethane under basic conditions (40 equiv. NaOH). The S,R-configured Ni(II) intermediate undergoes diastereomeric crystallization, achieving 85% enantiomeric excess (ee) for the (2S,3S) isomer.

Carbodiimide-Mediated Coupling

In non-resin-based approaches, N,N'-diisopropylcarbodiimide (DIC) couples the piperidine core with Fmoc-protected intermediates. Activation with hydroxybenzotriazole (HOBt) minimizes racemization, with reactions conducted at 0°C for 4 hours. Post-coupling purification via silica chromatography affords 70–80% yields.

Catalytic Asymmetric Hydrogenation

Chiral Ru-BINAP catalysts enable enantioselective reduction of ketone precursors to the piperidine scaffold. For example, hydrogenation of 2-methyl-3-oxopiperidine-1-carboxylic acid at 50 bar H₂ and 60°C produces the (2S,3S) isomer with 92% ee. Subsequent Fmoc protection follows standard protocols.

Hybrid Solid-Solution Phase Approach

Temporary 2-CTC Resin Protection

A 2-CTC resin temporarily anchors the carboxylic acid during N-methylation. After alkylation with dimethyl sulfate, the resin is cleaved using 1% TFA, yielding Fmoc-protected intermediates without side-chain deprotection. This method achieves 88% purity and reduces epimerization risks.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Stereoselectivity (% ee) Scale-Up Feasibility
SPPS (2-CTC resin)8595>99High
Ni(II)-mediated alkylation789085Moderate
Catalytic hydrogenation829392High
Hybrid approach8088>99Moderate

Optimization Strategies

Coupling Agent Screening

A comparison of coupling agents revealed HCTU outperforms HBTU and DIC in minimizing racemization (Table 2).

Coupling Agent Reaction Time (h) Yield (%) Purity (%)
HCTU1.59297
HBTU2.08895
DIC3.08490

Temperature Effects on Stereoselectivity

Lower temperatures (0°C) during alkylation improve ee by 12% compared to room temperature.

Industrial-Scale Production

Large-scale synthesis (>1 kg) utilizes continuous flow reactors for SPPS, reducing solvent use by 40% . Automated systems enable real-time monitoring of coupling efficiency, ensuring batch consistency.

Chemical Reactions Analysis

Types of Reactions: 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions . This mechanism is crucial in solid-phase peptide synthesis, where the Fmoc group ensures the selective protection and deprotection of amine groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants

  • (2S,3R)-3-Hydroxypiperidine-2-carboxylic Acid Molecular Formula: C₆H₁₁NO₃ Molecular Weight: 145.16 g/mol Key Differences: The hydroxyl group at the 3-position and (2S,3R) stereochemistry contrast with the methyl group and (2S,3S) configuration of the target compound. This stereochemical divergence can significantly alter hydrogen-bonding interactions and solubility .
  • 2S,3S-2-Methyl-piperidine-3-carboxylic Acid (Unprotected Core) CAS: 1260606-59-4 Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 g/mol Key Differences: The absence of the Fmoc group reduces steric hindrance and increases hydrophilicity, making it more reactive but less stable in amine-protection strategies. Commercial purity is ≥96% .

Protecting Group Variations

  • (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid CAS: 652971-20-5 Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 305.37 g/mol Key Differences: The tert-butoxycarbonyl (BOC) group, unlike Fmoc, is base-labile and acid-stable.
  • 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

    • CAS : 180576-05-0
    • Molecular Formula : C₂₂H₂₃N₃O₄
    • Key Differences : This compound features a piperazine ring instead of piperidine, increasing conformational flexibility. The acetic acid side chain may alter solubility and chelation properties .

Substituent and Functional Group Variations

  • 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid

    • CAS : 930111-02-7
    • Molecular Formula : C₁₁H₁₅N₃O₂
    • Molecular Weight : 221.25 g/mol
    • Key Differences : The pyrazine ring introduces nitrogen-rich aromaticity, which could enhance interactions with biological targets compared to the methyl-substituted piperidine in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Stereochemistry Purity
2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid C₂₂H₂₃NO₄ 365.42 Fmoc-protected, methyl substituent 2S,3S ≥98%
(2S,3R)-3-Hydroxypiperidine-2-carboxylic acid C₆H₁₁NO₃ 145.16 Hydroxyl group, unprotected 2S,3R N/A
2S,3S-2-Methyl-piperidine-3-carboxylic acid C₇H₁₃NO₂ 143.18 Unprotected core 2S,3S ≥96%
(3S,4R)-1-BOC-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 BOC-protected, phenyl substituent 3S,4R N/A

Research Findings

Protecting Group Utility : Fmoc’s acid-lability allows orthogonal deprotection in multi-step syntheses, whereas BOC is preferred for long-term stability .

Solubility and Reactivity : The unprotected core (2S,3S-2-methyl-piperidine-3-carboxylic acid) exhibits higher aqueous solubility (due to the free carboxylic acid) but lower compatibility with organic solvents compared to Fmoc-protected derivatives .

Functional Group Effects : Methylsulfonyl and pyrazine substituents in analogs (e.g., ) introduce distinct electronic profiles, expanding utility in kinase inhibitors or antimicrobial agents.

Biological Activity

2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is a chiral compound characterized by a piperidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a carboxylic acid functional group. This compound plays a significant role in organic synthesis, particularly in peptide synthesis, due to its specific stereochemistry and the protective nature of the Fmoc group. Understanding its biological activity is crucial for medicinal chemistry and drug development.

  • Molecular Formula: C22H23NO4
  • Molecular Weight: 365.42 g/mol
  • CAS Number: 1187927-07-6

Synthesis Overview

The synthesis of 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid typically involves several key steps:

  • Fmoc Protection: Introduction of the Fmoc group using Fmoc chloride in the presence of a base.
  • Methylation: Methylation of the piperidine ring using methyl iodide.
  • Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

These methods are essential for maintaining the compound's stereochemistry, which is critical for its biological activity.

Biological Activity

The biological activity of 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is primarily attributed to its role as an amino acid derivative. Compounds with similar structures have been shown to exhibit various biological activities, including:

  • Enzyme Inhibition: It may interact with enzymes involved in metabolic pathways.
  • Peptide Synthesis: The Fmoc group allows for its incorporation into peptides, facilitating the study of enzyme-substrate interactions and protein folding.

The mechanism by which 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid exerts its biological effects involves:

  • The protection of the amino group during peptide synthesis, preventing side reactions.
  • Upon deprotection, it can participate in peptide bond formation, crucial for synthesizing biologically active peptides.

Comparative Analysis with Similar Compounds

The uniqueness of 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid lies in its specific stereochemistry and the presence of the Fmoc protecting group. Below is a comparison with structurally similar compounds:

Compound NameStructure TypeKey Differences
1-Fmoc-piperidinePiperidine derivativeLacks methyl substitution at position 2
2-Methyl-piperidinePiperidine derivativeNo Fmoc protection
(2S,3R)-1-Fmoc-2-methyl-piperidineChiral variantDifferent stereochemistry
4-Fluoro-(2S,3S)-piperazinePiperazine derivativeContains a different nitrogen ring

Case Studies and Research Findings

Recent studies have highlighted the potential applications of 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid in drug development:

  • Peptide Therapeutics Development: The compound has been utilized in synthesizing peptides that exhibit therapeutic properties against various diseases. Its ability to form stable peptide bonds makes it an attractive candidate for further research .
  • Enzyme Interaction Studies: Research indicates that compounds with similar piperidine structures can modulate enzyme activity. For instance, studies on enzyme-substrate interactions have shown that modifications to the piperidine ring can significantly affect binding affinities and specificity .

Q & A

What analytical techniques are recommended for confirming the stereochemical purity of 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid?

Basic Question
To ensure stereochemical fidelity, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a polar mobile phase (e.g., hexane:isopropanol with 0.1% TFA) to resolve enantiomers. NMR spectroscopy (¹H and ¹³C) can corroborate stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} for axial/equatorial proton relationships) and nuclear Overhauser effect (NOE) interactions. For definitive confirmation, X-ray crystallography is ideal if single crystals are obtainable .

How can researchers optimize low yields during the Fmoc-group introduction to 2-methyl-piperidine-3-carboxylic acid derivatives?

Advanced Question
Low yields in Fmoc coupling often stem from incomplete activation or steric hindrance. Methodological improvements include:

  • Activation reagents : Use HATU or HOBt/DIC for efficient carbamate formation.
  • Solvent choice : Optimize polarity with DMF or DCM to balance solubility and reactivity.
  • Temperature : Conduct reactions at 0–4°C to minimize side reactions while maintaining activation efficiency.
    Refer to multi-step protocols in piperidine derivatives (e.g., ) where palladium-catalyzed coupling under inert atmospheres improved yields .

What role does the Fmoc group play in the structural stability of this compound during peptide synthesis?

Basic Question
The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a base-labile protecting group for the piperidine nitrogen. It enables:

  • Orthogonal deprotection : Removed with 20% piperidine in DMF, compatible with acid-stable peptide backbones.
  • Steric shielding : Enhances stability during solid-phase synthesis by reducing undesired side-chain interactions.
    This functionality aligns with its use in rare chemical catalogs for peptide mimetics .

What strategies resolve diastereomeric mixtures formed during the synthesis of 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid?

Advanced Question
Diastereomer separation requires:

  • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., water:acetonitrile + 0.1% formic acid).
  • Crystallization : Exploit differential solubility in ethanol/water mixtures under controlled cooling.
  • Dynamic resolution : Employ enzymatic or chiral auxiliary-mediated methods, as seen in asymmetric syntheses of pipecolic acid derivatives (e.g., , where phenylglycinol chirality guided stereoselectivity) .

What synthetic routes are documented for preparing 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid, and what are their key intermediates?

Basic Question
Two validated routes include:

Piperidine Core Formation :

  • Start with methyl (2S,3S)-2-methylpiperidine-3-carboxylate ().
  • Introduce Fmoc via carbamate coupling (e.g., Fmoc-Cl in THF with NaHCO₃).

Chiral Induction :

  • Use (R)-phenylglycinol as a chiral inductor ( ), followed by selective deprotection and carboxylation.
    Key intermediates include benzylated piperidine precursors and tert-butyloxycarbonyl (Boc)-protected analogs .

How do reaction conditions influence the stereochemical outcome during piperidine ring closure?

Advanced Question
Steric and electronic factors dictate ring closure:

  • Temperature : Lower temps (0–25°C) favor axial attack, preserving (2S,3S) configuration.
  • Catalysts : Titanium(IV) chloride promotes chair-like transition states ( ), while palladium catalysts enable cross-couplings without racemization .
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates, reducing epimerization .

What contradictions exist in reported synthetic yields, and how can they be addressed?

Advanced Question
Discrepancies in yields (e.g., 60–85% for similar steps) arise from:

  • Impurity profiles : Use LC-MS to identify byproducts (e.g., ’s multi-step reaction table).
  • Scale effects : Microscale reactions may underestimate efficiency due to handling losses.
    Mitigate via Design of Experiments (DoE) to optimize parameters like stoichiometry and mixing rates .

How is the methyl group at C2 positioned to influence conformational stability in this compound?

Advanced Question
The C2-methyl group imposes a 1,3-diaxial interaction, locking the piperidine ring in a chair conformation. This rigidity:

  • Enhances NMR signal splitting (e.g., distinct 3JHH^3J_{HH} for axial vs. equatorial protons).
  • Reduces entropy during peptide binding, improving target affinity in structure-activity studies.
    Refer to crystallographic data in piperidine derivatives ( ) for analogous conformational analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.